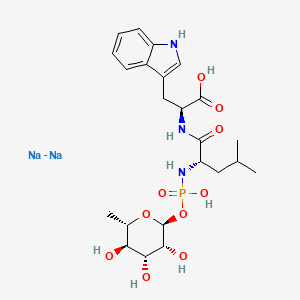

Disodium; phosphoramidon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium phosphoramidon is a compound known for its role as a potent inhibitor of metalloproteinases, particularly thermolysin and other zinc-dependent proteases . It is a microbial metabolite produced by Streptomyces tanashiensis and is widely used in biochemical research due to its ability to inhibit enzymes involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium phosphoramidon can be synthesized through the reaction of N-(α-rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan with disodium salts under controlled conditions . The compound is soluble in water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in ethanol and ethyl acetate .

Industrial Production Methods: Industrial production of disodium phosphoramidon involves fermentation processes using Streptomyces tanashiensis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Disodium phosphoramidon primarily undergoes hydrolysis and complexation reactions. It is known to inhibit metalloproteinases by binding to the active site of the enzyme, thereby preventing substrate access .

Common Reagents and Conditions: The compound is stable under acidic and neutral conditions but may degrade under strongly basic conditions. Common reagents used in its reactions include water, methanol, and DMSO .

Major Products Formed: The hydrolysis of disodium phosphoramidon yields phosphoryl-L-leucyl-L-tryptophan, which retains inhibitory activity against metalloproteinases .

Scientific Research Applications

Disodium phosphoramidon has a wide range of applications in scientific research:

Mechanism of Action

Disodium phosphoramidon exerts its effects by binding to the active site of metalloproteinases, particularly thermolysin, and inhibiting their activity . The compound interacts with the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydrolysis of peptide bonds . This inhibition leads to a decrease in the activity of the enzyme and subsequent physiological effects .

Comparison with Similar Compounds

Bestatin: Another potent inhibitor of aminopeptidases and metalloproteinases.

Leupeptin: A protease inhibitor that targets serine and cysteine proteases.

Pepstatin: An inhibitor of aspartic proteases.

Uniqueness: Disodium phosphoramidon is unique in its ability to specifically inhibit zinc-dependent metalloproteinases, making it a valuable tool in research involving these enzymes . Its specificity and potency distinguish it from other protease inhibitors .

Properties

Molecular Formula |

C23H34N3Na2O10P |

|---|---|

Molecular Weight |

589.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[hydroxy-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphoryl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid;sodiosodium |

InChI |

InChI=1S/C23H34N3O10P.2Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);;/t12-,16-,17-,18-,19+,20+,23-;;/m0../s1 |

InChI Key |

FJGLTVKFHSZNQE-ODIUWQMJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |

Canonical SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O.[Na][Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dibromo-6-chloro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12462298.png)

![2-(3,4-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B12462300.png)

![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12462303.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462308.png)

![{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid](/img/structure/B12462328.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B12462348.png)

![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12462350.png)

![1-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-2H-quinoline](/img/structure/B12462354.png)

![2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12462361.png)

![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)